N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
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Overview
Description
“N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine” is a compound that has been studied in the context of designing glucokinase activators with reduced hypoglycemia risk . Glucokinase is a key regulator of glucose homeostasis and small molecule activators of this enzyme represent a promising opportunity for the treatment of Type 2 diabetes .
Scientific Research Applications
Supramolecular Architectures
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine has been utilized in the synthesis of new discrete and polymeric supramolecular architectures derived from dinuclear Co(II), Ni(II), and Cu(II) complexes. These complexes exhibit a range of interesting molecular architectures with potential applications in materials science and catalysis. The study highlights the structural diversity achievable through the incorporation of nitrogen bases like piperidine into metal complexes, leading to novel molecular architectures with varied stoichiometries and potential high-pressure applications (Clegg et al., 2010).
Corrosion Inhibition
Research has demonstrated the effectiveness of this compound derivatives in inhibiting the corrosion of pure iron in acidic media. This application is critical for the protection of metal surfaces in industrial environments, providing a cost-effective and efficient method for extending the lifespan of metal components and structures. The inhibitive action of these compounds highlights their potential as corrosion inhibitors, contributing to the sustainability and durability of metal products (Chetouani et al., 2005).
Anticonvulsant and Antinociceptive Activity
Another significant application area is in the development of new hybrid molecules with anticonvulsant and antinociceptive activity. Derivatives of this compound have been synthesized as potential new hybrid anticonvulsants. These compounds combine the chemical fragments of well-known antiepileptic drugs, offering a promising approach to the treatment of epilepsy and related conditions. The research into these hybrid molecules highlights the potential of this compound derivatives in the development of new therapeutics for neurological disorders (Kamiński et al., 2016).
Antioxidant Properties
Derivatives of this compound have also been explored for their antioxidant properties. These compounds have shown promising activities as antioxidants, potentially offering protective benefits against oxidative stress and related diseases. The study of these derivatives contributes to the understanding of the role of this compound in combating oxidative damage, with implications for health and disease prevention (Gouda, 2012).
Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine is the glucokinase enzyme . Glucokinase is a key regulator of glucose homeostasis and small molecule activators of this enzyme represent a promising opportunity for the treatment of Type 2 diabetes .
Mode of Action
This compound: interacts with its target, the glucokinase enzyme, as a "partial activator" . This interaction leads to the activation of the glucokinase enzyme, which in turn regulates glucose homeostasis .
Biochemical Pathways
The activation of the glucokinase enzyme by This compound affects the glucose homeostasis pathway . This pathway plays a crucial role in maintaining the body’s overall glucose balance, and its downstream effects include the regulation of glucose levels in the body .
Pharmacokinetics
The pharmacokinetics of This compound It is known that the compound’s unique structure allows for the synthesis of novel compounds with potential in drug discovery.
Result of Action
The molecular and cellular effects of This compound ’s action involve the activation of the glucokinase enzyme, leading to the regulation of glucose homeostasis . This regulation can potentially be beneficial in the treatment of Type 2 diabetes .
properties
IUPAC Name |
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10-8-13-9-12(14-10)16-6-4-11(5-7-16)15(2)3/h8-9,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVWBBIFDGNWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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